FixJ protein - 136253-38-8

FixJ protein

Catalog Number: EVT-1520592
CAS Number: 136253-38-8
Molecular Formula: C8H9N2O4PS2
Molecular Weight: 0
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Product Introduction

Overview

FixJ protein is a key regulatory component in bacterial signal transduction, particularly in the context of nitrogen fixation and responses to oxygen availability. It is part of a two-component system, typically paired with FixL protein, which senses environmental signals and modulates gene expression accordingly. This protein is predominantly studied in various nitrogen-fixing bacteria, such as Sinorhizobium meliloti and Azospirillum brasilense, where it plays a crucial role in facilitating the adaptation to low-oxygen conditions necessary for efficient nitrogen fixation.

Source and Classification

FixJ protein is classified as a response regulator in bacterial two-component systems. These systems consist of a sensor kinase (such as FixL) that detects environmental stimuli and a response regulator (FixJ) that mediates cellular responses through changes in gene expression. The FixL/FixJ system specifically activates the expression of genes involved in nitrogen fixation when oxygen levels are low, making it essential for the survival of bacteria in anaerobic or microaerobic environments.

Synthesis Analysis

Methods and Technical Details

The synthesis of FixJ protein involves transcription from the fixJ gene followed by translation into a polypeptide chain. Techniques such as polymerase chain reaction (PCR) are utilized to amplify the fixJ gene for cloning into expression vectors. The resulting plasmids can be introduced into bacterial strains for overexpression studies. For example, researchers have successfully cloned fixJ into vectors like pLAFR3, allowing for functional studies under controlled laboratory conditions .

Technical Steps:

  1. Gene Amplification: PCR is used to amplify the fixJ gene from genomic DNA.
  2. Cloning: The amplified gene is inserted into an expression vector using restriction enzymes.
  3. Transformation: The vector is introduced into competent bacterial cells (e.g., Escherichia coli) for protein expression.
  4. Protein Purification: Techniques such as affinity chromatography may be employed to purify the expressed FixJ protein.
Molecular Structure Analysis

Structure and Data

The structural analysis of FixJ reveals that it typically contains a receiver domain and an output domain that facilitates interaction with target genes. The three-dimensional structure can be elucidated through techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its functional mechanisms.

Key Structural Features:

  • Receiver Domain: Responsible for receiving phosphate groups from the sensor kinase.
  • Output Domain: Interacts with DNA to regulate transcription of nitrogen fixation genes.
Chemical Reactions Analysis

Reactions and Technical Details

FixJ undergoes phosphorylation as part of its activation mechanism. The phosphorylation typically occurs on an aspartate residue within the receiver domain when FixL senses low oxygen levels and autophosphorylates. This phosphorylated state allows FixJ to bind to specific promoter regions of target genes, activating their transcription.

Reaction Steps:

  1. Phosphorylation by FixL: FixL transfers a phosphate group to FixJ.
  2. DNA Binding: Phosphorylated FixJ binds to promoter regions of target genes.
  3. Gene Activation: This binding leads to the recruitment of RNA polymerase and subsequent transcription initiation.
Mechanism of Action

Process and Data

The mechanism by which FixJ operates involves a cascade of signaling events initiated by environmental changes, particularly oxygen levels. Upon phosphorylation by FixL, FixJ changes conformation, enabling it to interact with specific DNA sequences associated with nitrogen fixation genes.

Mechanistic Steps:

  1. Signal Detection: Low oxygen levels are detected by FixL.
  2. Phosphorylation: FixL phosphorylates FixJ.
  3. Transcriptional Activation: Phosphorylated FixJ binds to DNA, activating transcription of nitrogen fixation-related genes.
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 30-40 kDa depending on the specific organism.
  • Solubility: Generally soluble in aqueous buffers used for protein studies.

Chemical Properties

  • Stability: Stability can vary based on environmental conditions such as pH and temperature.
  • Post-Translational Modifications: May include phosphorylation which is critical for its function.

Relevant data indicate that optimal activity occurs under specific conditions that mimic the natural microaerobic environments where these bacteria thrive .

Applications

Scientific Uses

FixJ protein is extensively studied for its role in nitrogen fixation, making it vital in agricultural biotechnology aimed at improving crop yields through enhanced nitrogen utilization. Understanding its function can lead to advancements in biofertilizer development and sustainable agricultural practices. Additionally, research on FixJ provides insights into bacterial adaptation mechanisms under stress conditions, contributing to broader fields such as microbiology and environmental science.

Structural Biology of FixJ Protein

Domain Architecture: Receiver (FixJN) and Transcriptional Activator (FixJC) Modules

FixJ, a pivotal response regulator in bacterial two-component systems (TCS), exhibits a conserved modular architecture comprising two functional domains: the N-terminal receiver domain (FixJN) and the C-terminal transcriptional activator domain (FixJC). This bipartite organization enables signal transduction from sensor kinases to DNA-binding effector modules, primarily regulating nitrogen fixation genes in Sinorhizobium meliloti under microaerobic conditions [5].

  • FixJN Receiver Domain: This domain (residues 1–125) adopts a classic (β/α)₅ triosephosphate isomerase (TIM) barrel fold, characteristic of phosphoacceptor receiver domains in response regulators. It contains the conserved phosphorylation site (Asp54) and metal-binding motifs essential for signal reception from the histidine kinase FixL [1] [8].
  • FixJC Transcriptional Activator: The C-terminal domain (residues 126–205) belongs to the LuxR-family helix-turn-helix (HTH) DNA-binding proteins. Phosphorylation of FixJN induces conformational changes that liberate FixJC, enabling dimerization and binding to promoter regions of nifA and fixK genes [5].

Table 1: Domain-Specific Features of FixJ Protein

DomainStructural FeaturesFunctional RoleKey Residues/Regions
FixJN(β/α)₅ TIM barrel foldPhosphorylation sensing & transductionAsp54, Thr82, Phe101, Mg²⁺ site
FixJCLuxR-family HTH motifDNA binding & transcriptional activationDNA recognition helix (α8-α9)
Interdomain linkerFlexible peptide (residues 110–125)Couples FixJN/FixJC conformational changesRegulatory switch region

Conformational Dynamics of the Receiver Domain

FixJN undergoes phosphorylation-triggered conformational transitions that govern its functional status. X-ray crystallography revealed three distinct conformational states in unphosphorylated FixJN:

  • Self-Inhibited State: The β3-α3 loop obstructs the active site, preventing metal ion binding and catalysis [3].
  • Catalytically Primed State: Canonical active site geometry permits Mg²⁺ coordination, facilitating phosphotransfer from FixL [3].
  • Non-Catalytic State: Partial unwinding of helix α1 impairs functionality, highlighting inherent structural plasticity [3].

The β4-α4 loop (residues 82–87) and residue Phe101 act as molecular switches. Phosphorylation of Asp54 triggers:

  • Rearrangement of the β4-α4 loop from a β-turn to an extended conformation.
  • Rotation of Phe101’s side chain from solvent-exposed (χ₁ ≈ +60°) to buried (χ₁ ≈ 180°) within a hydrophobic pocket.
  • Exposure of the α4-β5-α5 signaling surface, enabling dimerization and FixJC activation [3] [6]. Molecular dynamics simulations confirm that β4-α4 loop reorganization precedes Phe101 flipping, indicating a sequential activation mechanism [6].

Table 2: Conformational States of FixJN Receiver Domain

StateStructural FeaturesFunctional Consequence
Self-inhibitedOccluded active site; disordered β3-α3 loopInactive for phosphotransfer
Catalytically primedOpen active site; bound Mg²⁺Readiness for phosphorylation
Phosphorylated (active)Extended β4-α4 loop; buried Phe101; exposed α4-β5Dimerization & DNA-binding competence

X-ray Crystallography and NMR Studies of FixJ Domains

X-ray crystallography has been instrumental in deciphering FixJ’s atomic-level dynamics:

  • Unphosphorylated FixJN: Structures solved in two crystal forms (2.3–2.4 Å resolution) revealed three conformational states, underscoring intrinsic flexibility [3].
  • Phosphorylated FixJN: Mimicked by beryllofluoridation (BeF₃⁻), this structure (2.3 Å) captured the active conformation, showing a 10 Å displacement of the β4-α4 loop and burial of Phe101 [4] [6].
  • Full-length FixL-FixJ complex: Small-angle X-ray scattering (SAXS) and crystallography elucidated the tetrameric activation complex (FixL₂-FixJ₂), where FixJ phosphorylation induces large-scale rearrangements enabling FixJC dimerization [5].

NMR spectroscopy complemented crystallography by probing dynamics in solution:

  • Deuterium relaxation studies quantified side-chain flexibility in millisecond timescales, revealing phosphorylation-enhanced dynamics in the α4-β5-α5 interface [7].
  • Relaxation dispersion NMR captured transient states during the inactive-to-active transition, validating crystallographic models of allosteric coupling [7].

Metal Ion Binding and Active Site Geometry in Phosphorylation

FixJN’s phosphorylation is strictly Mg²⁺-dependent, with the active site coordinating divalent cations via a conserved triad of aspartate residues:

Metal coordination site: Asp10 - Asp11 - Asp54  

High-resolution structures (1.8–2.0 Å) show Mg²⁺ octahedrally coordinated by:

  • Carboxylate oxygens of Asp10, Asp11, and Asp54.
  • Three water molecules completing the coordination sphere [3] [8].

Table 3: Metal Ion Coordination in FixJN Active Site

Metal IonCoordinating ResiduesGeometryRole in Phosphorylation
Mg²⁺Asp10, Asp11, Asp54OctahedralStabilizes phosphoaspartate; lowers pKₐ of Asp54
Mn²⁺Asp10, Asp11, Asp54OctahedralFunctional substitute for Mg²⁺ in vitro

Phosphorylation of Asp54 induces active site remodeling:

Properties

CAS Number

136253-38-8

Product Name

FixJ protein

Molecular Formula

C8H9N2O4PS2

Synonyms

FixJ protein

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